3-Hydroxybutyrate

Descripción

Historical Perspectives in 3-Hydroxybutyrate Research

The scientific journey of understanding this compound has been one of evolving paradigms, from its initial discovery in the context of metabolic stress to its current recognition as a key regulatory molecule.

Early Discoveries and Initial Characterizations of this compound

The story of this compound is intrinsically linked to the study of "ketone bodies." In the early 20th century, fasting was explored as a treatment for epilepsy. news-medical.net In 1921, endocrinologist Rollin Woodyatt observed that starvation or a diet high in fat and low in carbohydrates led to the production of three water-soluble compounds by the liver: acetone (B3395972), acetoacetate (B1235776), and β-hydroxybutyrate. news-medical.net This group of molecules was collectively termed "ketone bodies." news-medical.netmdpi.com Around the same time, Russel Wilder at the Mayo Clinic coined the term "ketogenic diet" and utilized it as a therapeutic approach for epilepsy. news-medical.net

Early characterization focused on the metabolic role of these compounds. It was established that during periods of low glucose availability, such as fasting or prolonged exercise, the liver ramps up the production of ketone bodies from fatty acids. nih.govbiorxiv.org These ketone bodies, with this compound being the most abundant, are then released into the bloodstream and utilized by extrahepatic tissues like the brain, heart, and skeletal muscle as an alternative fuel source. frontiersin.orgfrontiersin.org The enzyme this compound dehydrogenase was identified as a key player in the interconversion of this compound and acetoacetate. wikipedia.orgeclinpath.com In the context of microbiology, the polymer form of this compound, poly-3-hydroxybutyrate (PHB), was discovered in 1926 by the French biologist M. Lemoigne in the bacterium Bacillus megaterium. nih.gov This discovery highlighted a different facet of 3-HB metabolism, revealing its function as a carbon and energy storage material in prokaryotes. nih.gov

Evolution of Research Paradigms for this compound

The initial view of this compound as merely a metabolic byproduct of fat metabolism has undergone a significant transformation. While its role as an energy substrate remains undisputed, the research paradigm has shifted to embrace its function as a signaling molecule with diverse regulatory capabilities. nih.govresearchgate.net This shift was propelled by observations that the physiological effects of ketosis could not be solely explained by its bioenergetic contributions.

A pivotal development in this evolving understanding was the discovery of this compound's ability to act as an inhibitor of histone deacetylases (HDACs). nih.govnih.gov This finding positioned 3-HB as an epigenetic modulator, capable of influencing gene expression and cellular function. nih.gov Subsequent research has expanded on its signaling roles, demonstrating its interaction with specific G protein-coupled receptors, such as GPR109a, and its ability to modulate inflammatory responses and oxidative stress. acs.orgresearchgate.netresearchgate.net The paradigm has also broadened to include its role in post-translational modifications of proteins. biorxiv.org This evolution in thinking has transformed our understanding of this compound from a simple fuel to a sophisticated regulatory molecule at the intersection of metabolism and cellular signaling.

Multifaceted Biological Significance of this compound

The contemporary understanding of this compound highlights its profound and multifaceted biological significance, stemming from its dual capacity as both a potent energy source and a versatile signaling molecule.

Dual Role of this compound as a Metabolic Substrate and Signaling Molecule

The dual functionality of this compound is a cornerstone of its biological importance.

As a Metabolic Substrate:

During states of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet, the liver synthesizes this compound from the breakdown of fatty acids. nih.govbiorxiv.org It is then transported via the bloodstream to various tissues, including the brain, heart, and skeletal muscle, where it serves as a vital alternative energy source. frontiersin.orgfrontiersin.org In these tissues, this compound is converted back to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. frontiersin.org This metabolic flexibility is crucial for sustaining cellular function, particularly in energy-demanding organs like the heart, which can utilize 3-HB as a defense mechanism during metabolic stress. jci.orgjci.org

As a Signaling Molecule:

Beyond its role in energy provision, this compound exerts significant influence as a signaling molecule, orchestrating a wide range of cellular responses. nih.govresearchgate.net Key signaling functions include:

Epigenetic Regulation: 3-HB is a known inhibitor of class I histone deacetylases (HDACs), leading to changes in histone acetylation and the regulation of gene expression. nih.govnih.gov

Receptor-Mediated Signaling: It acts as a ligand for the G protein-coupled receptor GPR109a (also known as HCAR2), triggering downstream signaling cascades that can influence inflammation and metabolism. acs.orgresearchgate.net

Modulation of Inflammation: 3-HB has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system, thereby attenuating inflammatory responses. nih.govresearchgate.net

Regulation of Oxidative Stress: It can influence cellular redox homeostasis and protect against oxidative damage. nih.govnih.gov

This dual role allows this compound to act as a critical link between the metabolic state of the organism and the regulation of cellular processes.

Cross-Kingdom Presence and Conservation of this compound Pathways

The metabolic pathways for the synthesis and utilization of this compound are remarkably conserved across different kingdoms of life, underscoring its ancient evolutionary origins and fundamental biological importance. nih.govnih.gov

Bacteria: In the bacterial kingdom, this compound is a monomer for the synthesis of poly-3-hydroxybutyrate (PHB), a carbon and energy storage polymer. nih.govunl.edu Bacteria such as Azotobacter, Bacillus, and Cupriavidus accumulate PHB under conditions of nutrient limitation. nih.gov The synthesis of 3-HB in bacteria involves the condensation of two acetyl-CoA molecules. nih.gov

Plants: The presence and metabolism of this compound in plants is an area of active research. nih.gov Studies have shown that 3-HB naturally occurs in plants like flax. nih.gov The enzymes necessary for 3-HB synthesis, β-ketothiolase and acetoacetyl-CoA-reductase, have been identified in plant cells, suggesting that plants are capable of synthesizing this compound. nih.gov It is proposed that 3-HB may act as a regulatory molecule in plants, potentially influencing DNA methylation. nih.govnih.gov

Animals: In animals, this compound is a major ketone body produced in the liver during periods of low glucose availability. nih.govacs.org It serves as a crucial energy source for extrahepatic tissues and also functions as a signaling molecule to regulate various physiological processes, including lipid metabolism and gene expression. nih.govacs.org

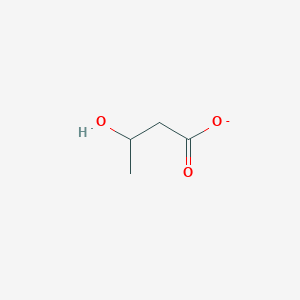

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C4H7O3- |

|---|---|

Peso molecular |

103.1 g/mol |

Nombre IUPAC |

3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |

Clave InChI |

WHBMMWSBFZVSSR-UHFFFAOYSA-M |

SMILES |

CC(CC(=O)[O-])O |

SMILES canónico |

CC(CC(=O)[O-])O |

Sinónimos |

(+ -)-3-Hydroxybutyric Acid 3 Hydroxybutyrate 3 Hydroxybutyric Acid 3-Hydroxybutyrate 3-Hydroxybutyric Acid beta Hydroxybutyrate beta Hydroxybutyric Acid beta-Hydroxybutyrate beta-Hydroxybutyric Acid |

Origen del producto |

United States |

Metabolic Pathways and Bioenergetic Roles of 3 Hydroxybutyrate

Biosynthesis of 3-Hydroxybutyrate

This compound (3-HB), a ketone body, is a crucial molecule in energy metabolism, particularly during periods of altered metabolic states. Its production, or biosynthesis, occurs through various pathways in both animal systems and microorganisms.

Hepatic Ketogenesis and this compound Formation in Animal Systems

In animals, the primary site for this compound synthesis is the mitochondria of liver cells, a process known as hepatic ketogenesis. nih.gov This pathway is activated during periods of low carbohydrate availability, such as fasting or a ketogenic diet, when there are low levels of insulin (B600854) and high levels of glucagon (B607659) and cortisol. nih.gov The process begins with the condensation of two molecules of acetyl-CoA, derived mainly from the β-oxidation of fatty acids, to form acetoacetyl-CoA. byjus.comannualreviews.org This reaction is catalyzed by the enzyme β-ketothiolase. nih.gov

Next, the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase) catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govbyjus.com Subsequently, HMG-CoA lyase cleaves HMG-CoA into acetoacetate (B1235776) and acetyl-CoA. nih.govbyjus.com Finally, acetoacetate is reduced to D-3-hydroxybutyrate by the enzyme D-β-hydroxybutyrate dehydrogenase, a reaction that utilizes NADH. nih.govannualreviews.org The liver itself cannot utilize these ketone bodies for energy due to the absence of the enzyme β-keto-acyl-CoA transferase. byjus.com Instead, they are transported via the bloodstream to extrahepatic tissues. mhmedical.com

Microbial Production Pathways of this compound from Precursors

Microorganisms can synthesize this compound through a couple of distinct pathways. One direct route involves the condensation of two acetyl-CoA molecules, which are typically derived from the TCA cycle, to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase. nih.gov This is followed by the reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA by acetoacetyl-CoA reductase. nih.gov The final step is the removal of the CoA group to yield this compound. nih.gov

Another significant microbial pathway is the synthesis of poly-β-hydroxybutyrate (PHB), a biodegradable polyester (B1180765), which is then depolymerized to release this compound monomers. nih.govnih.gov The biosynthesis of PHB also starts with the condensation of two acetyl-CoA molecules. nih.gov During nutrient limitation, when the entry of acetyl-CoA into the Krebs cycle is restricted, it is channeled into the PHB synthesis pathway. nih.gov Sugars like glucose and fructose (B13574) are common carbon sources for this process. nih.gov

Researchers have explored various microbial systems for this compound production. For instance, the bacterium Burkholderia sacchari is a notable producer of PHB from sucrose. mdpi.com Furthermore, recombinant Clostridium species have been engineered to produce this compound and PHB from synthesis gas (syngas), a mixture of carbon monoxide, hydrogen, and carbon dioxide. nih.govacs.org In one study, a recombinant Clostridium coskatii strain produced 0.98 ± 0.12 mM of this compound autotrophically and 21.7 ± 0.27 mM heterotrophically. nih.govacs.org Acetogens, which can fix CO2 into acetyl-CoA, are also promising for this compound production from various carbon sources, including sugars and syngas. frontiersin.org

| Microbial Production System | Precursor(s) | Product(s) | Key Findings |

| Burkholderia sacchari | Sucrose, γ-butyrolactone (GBL) | Poly(this compound-co-4-hydroxybutyrate) (P(3HB-co-4HB)) | Co-feeding with GBL improved PHA productivity and material properties. mdpi.com |

| Recombinant Clostridium coskatii | Synthesis Gas (Syngas) | This compound (3-HB), Poly(this compound) (PHB) | Demonstrated anaerobic production of 3-HB and PHB from syngas. nih.govacs.org |

| Recombinant Escherichia coli | Glucose, Acetate (B1210297) | (R)-3-hydroxybutyrate | Addition of acetate significantly increased (R)-3HB production. nih.gov |

| Acetogens | Sugar, Syngas | This compound (3-HB) | Overexpression of a native (S)-3-hydroxybutyryl-CoA dehydrogenase improved 3HB yields. frontiersin.org |

Enantioselective Synthesis of (R)- and (S)-3-Hydroxybutyrate

The synthesis of specific enantiomers, (R)-3-Hydroxybutyrate and (S)-3-Hydroxybutyrate, is of significant interest for various applications, including the synthesis of pharmaceuticals. researchgate.netnih.gov Biocatalytic methods, employing either isolated enzymes or whole microbial cells, are widely used for the enantioselective reduction of prochiral ketones. researchgate.net

For example, ethyl (R)-3-hydroxybutyrate can be synthesized through the bioreduction of ethyl acetoacetate using recombinant Escherichia coli cells. nih.gov The use of certain ionic liquids as cosolvents has been shown to enhance the efficiency of this synthesis. nih.gov Another approach involves the enzymatic kinetic resolution of racemic β-butyrolactone using immobilized Candida antarctica lipase-B (CAL-B), which yields (R)-β-butyrolactone and (S)-β-hydroxybutyric acid. researchgate.net

Similarly, (S)-tert-butyl this compound has been synthesized by the asymmetric reduction of tert-butyl acetoacetate using Saccharomyces cerevisiae B5 as a catalyst. scientific.netresearchgate.net The yeast Geotrichum candidum has demonstrated high conversion of benzyl (B1604629) acetoacetate to benzyl (S)-3-hydroxybutyrate with good enantioselectivity. nih.gov Furthermore, the methanol (B129727) yeast Candida boidinii has been utilized for the enantioselective production of (S)-3-hydroxybutyric acid. oup.com

| Biocatalyst | Substrate | Product | Key Findings |

| Recombinant Escherichia coli | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutyrate | Use of eco-friendly ionic liquids boosted catalytic efficiency. nih.gov |

| Candida antarctica lipase-B (CAL-B) | Racemic β-butyrolactone | (R)-β-butyrolactone and (S)-β-hydroxybutyric acid | Efficient, scalable, and chromatography-free synthesis method. researchgate.net |

| Saccharomyces cerevisiae B5 | tert-Butyl acetoacetate | (S)-tert-butyl this compound | High conversion and enantiomeric excess achieved with an inhibitor. scientific.netresearchgate.net |

| Geotrichum candidum | Benzyl acetoacetate | Benzyl (S)-3-hydroxybutyrate | High conversion (>99%) and enantioselectivity (81% ee). nih.gov |

| Candida boidinii | 1,3-Butanediol | (S)-3-Hydroxybutyric acid | Enantioselective production using resting cells of methanol yeast. oup.com |

Catabolism and Utilization of this compound

Once synthesized and transported to extrahepatic tissues, this compound serves as a vital energy source, undergoing catabolism to generate acetyl-CoA, which then enters the Krebs cycle.

This compound Oxidation and Acetyl-CoA Generation

In target tissues, the utilization of D-3-hydroxybutyrate begins with its oxidation back to acetoacetate by the enzyme D-β-hydroxybutyrate dehydrogenase, a reaction that reduces NAD+ to NADH. nih.govbyjus.com The resulting acetoacetate is then activated to its coenzyme A ester, acetoacetyl-CoA. byjus.com This crucial step is catalyzed by succinyl-CoA:3-ketoacid CoA transferase (SCOT), which transfers a CoA group from succinyl-CoA, an intermediate of the citric acid cycle. nih.govmhmedical.com

Finally, acetoacetyl-CoA is cleaved by the enzyme acetyl-CoA thiolase (also known as β-ketothiolase) into two molecules of acetyl-CoA. nih.govmdpi.com These acetyl-CoA molecules can then enter the Krebs cycle for the production of ATP. byjus.com This metabolic pathway allows tissues like the brain, heart, and skeletal muscle to utilize ketone bodies as a fuel source, which is particularly important when glucose availability is limited. mhmedical.com

Mitochondrial Bioenergetics and this compound as an Energy Source

This compound has been shown to significantly impact mitochondrial bioenergetics. Studies have demonstrated that it can robustly increase mitochondrial respiration in various models, including cultured adipocytes, rodent adipose tissue, and human subcutaneous adipose tissue. byu.edunih.gov Interestingly, this increase in respiration does not always lead to a proportional increase in ATP production, suggesting an alteration in mitochondrial coupling. byu.edunih.gov This uncoupling effect may contribute to the increased metabolic rate observed in states of elevated ketone levels. byu.edu

Tissue-Specific Utilization of this compound

This compound (3-HB), along with acetoacetate, serves as a crucial alternative energy source to glucose for numerous extrahepatic tissues, particularly during periods of carbohydrate restriction, prolonged fasting, or strenuous exercise. ontosight.aiwikipedia.org The liver is the primary site of 3-HB synthesis but notably lacks the enzymatic machinery to utilize it for its own energy needs. ontosight.ai This is due to the absence of the mitochondrial enzyme succinyl-CoA:3-ketoacid CoA transferase (SCOT), which is essential for the activation of ketone bodies. ontosight.ai

Conversely, tissues such as the brain, heart, and skeletal muscle are well-equipped to oxidize 3-HB. ontosight.aijst.go.jp The uptake of 3-HB from the circulation into these tissues is facilitated by monocarboxylate transporters (MCTs), including MCT1 and MCT2, which are notably involved in transport across the blood-brain barrier. nih.gov

Once inside the mitochondria of target cells, the utilization of 3-HB begins with its oxidation back to acetoacetate by the enzyme D-β-hydroxybutyrate dehydrogenase (BDH1). jst.go.jpjci.org Subsequently, SCOT transfers a CoA moiety from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA. jst.go.jpnih.gov Finally, the enzyme acetoacetyl-CoA thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for ATP production. nih.govannualreviews.org The heart muscle and renal cortex show a preference for acetoacetate over glucose as a fuel source. uobabylon.edu.iq Even under normal, non-stressed conditions, the adult mouse heart is capable of oxidizing ketone bodies as a minor fuel. jci.org

Table 1: Tissue-Specific Utilization of this compound and Key Enzymes

| Tissue | Utilization Capacity | Key Enzymes for Utilization | Notes |

|---|---|---|---|

| Liver | None | Lacks SCOT | Primary site of 3-HB synthesis (ketogenesis). ontosight.aiannualreviews.org |

| Brain | High | BDH1, SCOT, ACAT | Becomes a primary fuel source during fasting or low glucose availability to spare glucose. uobabylon.edu.iqnih.gov |

| Heart | Very High | BDH1, SCOT, ACAT | Highest consumer of ketone bodies per unit mass; oxidizes ketones in proportion to their delivery. nih.govfrontiersin.org |

| Skeletal Muscle | High | BDH1, SCOT, ACAT | Utilizes ketone bodies as an energy source during prolonged exercise and fasting. wikipedia.orgjst.go.jp |

| Kidney Cortex | High | BDH1, SCOT, ACAT | Preferentially uses acetoacetate over glucose as an energy source. uobabylon.edu.iq |

Data sourced from multiple scientific reports. ontosight.aiwikipedia.orgjst.go.jpannualreviews.orguobabylon.edu.iqnih.govnih.govfrontiersin.org

Interplay of this compound Metabolism with other Bioenergetic Substrates

The metabolism of this compound is intricately linked with the metabolic fluxes of other primary energy substrates, namely glucose and fatty acids. This interplay is crucial for maintaining energy homeostasis across various physiological states.

Glucose-3-Hydroxybutyrate Interconversion Dynamics

There is no direct biochemical pathway for the interconversion of glucose and this compound. Instead, their metabolic relationship is characterized by substrate competition and reciprocal regulation. During states of low glucose availability, such as fasting or a ketogenic diet, the production and utilization of 3-HB increase significantly, providing an alternative fuel and effectively "sparing" glucose for tissues that are obligately dependent on it. nih.govmhmedical.com

In the brain, a shift from glucose to 3-HB utilization occurs during fasting and vigorous exercise. nih.govnih.gov Similarly, the failing heart undergoes a metabolic reprogramming, shifting away from fatty acid and glucose oxidation towards increased ketone body utilization. jst.go.jpjci.org This increased reliance on ketones is considered a metabolic adaptation to stress. jci.org The oxidation of ketone bodies in the heart occurs at the expense of terminal fatty acid and glucose oxidation. nih.gov Conversely, in conditions of ample glucose and high insulin levels, ketogenesis is suppressed, and tissues primarily rely on glucose for energy. annualreviews.org Studies in aged mice have shown that when glucose metabolism becomes less efficient, ketone body metabolism is elevated to compensate for the energy deficit. frontiersin.org

Fatty Acid Oxidation and this compound Synthesis

The synthesis of this compound, or ketogenesis, is a direct consequence of high rates of fatty acid oxidation in the liver. mhmedical.comlibretexts.org This process is prominent during fasting or in uncontrolled diabetes, when hormonal signals—low insulin and high glucagon—promote the mobilization of fatty acids from adipose tissue to the liver. annualreviews.orgwur.nl

In the liver mitochondria, fatty acids undergo β-oxidation to produce a large volume of acetyl-CoA. wikipedia.orgmhmedical.com When the rate of acetyl-CoA production exceeds the oxidative capacity of the TCA cycle, the excess acetyl-CoA is shunted into the ketogenic pathway. wikipedia.orglibretexts.org The key steps are:

Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, a reaction catalyzed by β-ketothiolase. nih.gov

Acetoacetyl-CoA then condenses with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketogenesis. jst.go.jpresearchgate.net

HMG-CoA is cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA. nih.govannualreviews.org

Finally, a significant portion of the acetoacetate is reduced to this compound by this compound dehydrogenase (BDH1), a reaction that involves the oxidation of NADH to NAD+. jst.go.jpannualreviews.org

This pathway is tightly regulated. High levels of malonyl-CoA in the fed state inhibit carnitine palmitoyltransferase I (CPT1), preventing fatty acid entry into the mitochondria for oxidation. annualreviews.orgcambridge.org In the fasted state, malonyl-CoA levels drop, activating fatty acid oxidation and subsequent ketogenesis. annualreviews.org

Regulation of NADH/NAD+ Ratio by this compound Metabolism

The metabolism of this compound has a significant impact on the cellular redox state, specifically the ratio of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to its oxidized form (NAD+). This effect, however, is compartmentalized and directionally opposite depending on whether 3-HB is being synthesized or utilized.

In the liver (Synthesis): The final step of ketogenesis is the reduction of acetoacetate to this compound. This reaction, catalyzed by BDH1, consumes NADH and generates NAD+. jst.go.jpannualreviews.org This process helps to regenerate NAD+ within the liver mitochondria, which is necessary to sustain the high rates of fatty acid β-oxidation, a pathway that itself generates large amounts of NADH. libretexts.org

In extrahepatic tissues (Utilization): When this compound is taken up by tissues like the brain, heart, or muscle, the first step in its oxidation is the conversion back to acetoacetate by BDH1. This reaction is reversed compared to synthesis, and it reduces NAD+ to NADH, thereby increasing the mitochondrial NADH/NAD+ ratio (i.e., making the redox potential more negative). jst.go.jpnih.gov This increase in NADH provides reducing equivalents directly to Complex I of the electron transport chain, contributing to ATP production. frontiersin.org

Table 2: Impact of this compound Metabolism on NADH/NAD+ Ratio

| Process | Location | Key Reaction | Effect on Mitochondrial NADH/NAD+ Ratio | Consequence |

|---|---|---|---|---|

| Synthesis (Ketogenesis) | Liver Mitochondria | Acetoacetate + NADH → this compound + NAD+ | Decreases Ratio (Increases NAD+) | Regenerates NAD+ to sustain high rates of fatty acid β-oxidation. jst.go.jplibretexts.org |

| Utilization (Ketolysis) | Extrahepatic Mitochondria | This compound + NAD+ → Acetoacetate + NADH | Increases Ratio (Increases NADH) | Provides reducing equivalents (NADH) to the electron transport chain for efficient ATP production. nih.govfrontiersin.org |

Data sourced from multiple scientific reports. jst.go.jplibretexts.orgnih.govfrontiersin.org

3 Hydroxybutyrate As a Signaling and Regulatory Molecule

Receptor-Mediated Signaling by 3-Hydroxybutyrate

3-HB acts as a ligand for specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades that regulate a variety of physiological processes. nih.gov

The primary receptors for 3-HB are Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, and Free Fatty Acid Receptor 3 (FFAR3). mdpi.comnih.gov

HCAR2 (GPR109A): This receptor is activated by 3-HB with a half-maximal effective concentration (EC50) of approximately 0.7 mM. nih.govphysiology.org HCAR2 is a Gi/o-coupled GPCR expressed in various cell types, including adipocytes, immune cells (macrophages, monocytes, neutrophils), microglia, and epithelial cells of the colon and retina. nih.govmdpi.comphysiology.orgaginganddisease.org The activation of HCAR2 by 3-HB in adipocytes leads to antilipolytic effects, creating a negative feedback loop that controls the availability of fatty acids for ketogenesis. mdpi.comnih.govphysiology.org In immune cells, this interaction typically results in anti-inflammatory effects. mdpi.comnih.gov

FFAR3 (GPR41): 3-HB is also a ligand for FFAR3, another Gi/o-coupled receptor. mdpi.comnih.govhellobio.com This receptor is found in sympathetic ganglia, pancreatic islets, and immune cells. mdpi.comnih.govfrontiersin.org During periods of starvation, 3-HB can inhibit the sympathetic nervous system by antagonizing FFAR3, which helps to conserve energy by controlling the body's energy expenditure. mdpi.com The activation of FFAR3 by metabolites also plays a role in glucose homeostasis and the regulation of inflammation. nih.govnih.gov

| Receptor | Alternate Names | G-Protein Coupling | Key Expression Sites | Primary Ligand(s) |

|---|---|---|---|---|

| HCAR2 | GPR109A, PUMA-G | Gi/o | Adipocytes, Immune Cells, Microglia, Epithelial Cells | This compound, Niacin |

| FFAR3 | GPR41 | Gi/o | Sympathetic Ganglia, Pancreatic Islets, Immune Cells, Enteroendocrine Cells | This compound, Short-Chain Fatty Acids (Propionate, Butyrate) |

Binding of 3-HB to its receptors, particularly HCAR2/GPR109A, triggers several downstream signaling pathways. researchgate.net

Inhibition of cAMP/PKA Pathway: As a Gi-coupled receptor, HCAR2 activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. nih.govaginganddisease.org This reduction in cAMP subsequently lowers the activity of Protein Kinase A (PKA), a key enzyme in many cellular processes, including lipolysis. nih.govaginganddisease.org This cAMP/PKA/CREB signaling inhibition in adipocytes is a primary mechanism for the antilipolytic effect of 3-HB. nih.gov

Modulation of Inflammatory Pathways: In immune cells like macrophages, 3-HB binding to GPR109A can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that drives the production of pro-inflammatory cytokines IL-1β and IL-18. researchgate.netnih.govresearchgate.net This effect can be mediated by preventing potassium (K+) efflux and reducing ASC oligomerization, key steps in inflammasome assembly. hellobio.com Furthermore, GPR109A activation can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govmdpi.com

Calcium Signaling: The 3-HB-GPR109A signaling axis has been shown to promote the influx of extracellular calcium (Ca2+). nih.gov This elevation of intracellular Ca2+ can, in turn, reduce the release of calcium from the endoplasmic reticulum (ER) to the mitochondria, thereby inhibiting ER stress-triggered activation of the NLRP3 inflammasome. nih.gov In myoblasts, 3-HB-induced GPR109A activation promotes calcium influx, which activates calcineurin (CaN) and facilitates the nuclear translocation of NFAT (nuclear factor of activated T-cells), driving proliferation and differentiation. acs.orgacs.org

G Protein-Coupled Receptor Activation by this compound (e.g., GPR109a, HCAR2, FFAR3)

Epigenetic Modulation by this compound

3-HB is a key epigenetic regulator, directly and indirectly influencing chromatin structure and gene expression without altering the DNA sequence. nih.govcdnsciencepub.comnih.gov This function provides a direct link between metabolic state and the transcriptional landscape of the cell.

One of the most significant regulatory functions of 3-HB is its role as an endogenous inhibitor of histone deacetylases (HDACs). mdpi.comnih.govnih.gov By inhibiting HDACs, 3-HB promotes histone hyperacetylation, a state generally associated with a more open chromatin structure and increased gene transcription. nih.gov Research has shown that 3-HB specifically inhibits class I and IIa HDACs, including HDAC1, HDAC3, and HDAC4. mdpi.comglpbio.com This inhibition leads to increased acetylation at specific histone sites, such as H3K9 and H3K14. mdpi.com The resulting transcriptional changes are linked to the expression of genes involved in antioxidant defense, such as those regulated by the transcription factor FOXO3a. nih.govoatext.com

Beyond its role in HDAC inhibition, 3-HB serves as the substrate for a novel and distinct post-translational modification: lysine (B10760008) β-hydroxybutyrylation (Kbhb). capes.gov.brfrontiersin.orgnih.gov This modification involves the direct attachment of a β-hydroxybutyrate moiety to lysine residues on histone proteins. capes.gov.br

Discovery and Induction: Histone Kbhb was identified as a widespread histone mark that is dramatically induced in response to elevated levels of 3-HB, such as during fasting or in diabetic ketoacidosis. capes.gov.brfrontiersin.org The modification is catalyzed by acyltransferases like p300, using β-hydroxybutyryl-CoA as a substrate. nih.gov

Function as an Epigenetic Mark: Kbhb is enriched in active gene promoters and is associated with the upregulation of genes involved in starvation-responsive metabolic pathways. capes.gov.brnih.gov This establishes histone Kbhb as a new epigenetic mark that directly couples cellular metabolism to gene expression. capes.gov.brfrontiersin.org Studies have identified numerous histone Kbhb sites, with a significant number located on histones H3 and H4. capes.gov.brnih.gov A specific "reader" protein, ENL, has been identified that preferentially binds to H3K9bhb, co-localizing with it at promoter regions to modulate the expression of genes that drive cell proliferation, such as MYC. nih.govoup.com

| Histone | Identified Kbhb Sites | Associated Function/Context |

|---|---|---|

| H3 | K4, K9, K18, K23, K27, K56 | Enriched in active promoters, associated with starvation-responsive genes. capes.gov.brnih.gov H3K9bhb read by ENL to regulate transcription. nih.gov |

| H4 | K5, K8, K12 | Widespread histone mark induced by elevated 3-HB levels. capes.gov.brnih.gov |

| H2A | K5, K9, K13, K15 | Identified in human cells treated with 3-HB. nih.gov |

| H2B | K5, K11, K12, K15, K20 | Identified in human cells treated with 3-HB. nih.gov |

Emerging research indicates that 3-HB also influences DNA methylation, another critical epigenetic mechanism for regulating gene expression. mdpi.comnih.govnih.gov In plant models, an increase in 3-HB content led to the upregulation of genes involved in chromatin remodeling and DNA methylation. mdpi.com Specifically, 3-HB was found to be an endogenous activator of Chromomethylase 3 (CMT3), Decreased DNA Methylation 1 (DDM1), and DEMETER DNA glycosylase (DME). mdpi.comnih.govx-mol.net In mammalian systems, 3-HB can influence DNA methylation by modulating the availability of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. cdnsciencepub.com It can also affect gene expression by blocking DNA methyltransferases (DNMTs). nih.gov This interplay with DNA methylation machinery provides another layer to the regulatory role of 3-HB, linking metabolic status to the stability and expression of the genome. mdpi.comoup.com

Histone β-Hydroxybutyrylation (Kbhb) and Gene Expression Regulation

Cellular Regulatory Functions of this compound

This compound's regulatory functions are integral to cellular survival and adaptation, particularly under conditions of metabolic stress. It influences processes ranging from the management of oxidative stress to the maintenance of cellular homeostasis and the intricate regulation of gene expression. researchgate.netmdpi.com

This compound employs several mechanisms to counteract oxidative stress, a detrimental process implicated in numerous pathologies. mdpi.com Its protective effects are multifaceted, involving direct antioxidant activity and the modulation of key enzymatic pathways. mdpi.comnih.gov

Research has demonstrated that 3-HB can directly scavenge hydroxyl radicals, some of the most reactive and damaging free radicals in biological systems. nih.gov Furthermore, it can inhibit the production of reactive oxygen species (ROS) within the mitochondria, the primary site of cellular energy production and a major source of oxidative stress. nih.govmdpi.commdpi.com

A significant aspect of 3-HB's antioxidant strategy is its ability to upregulate the expression of genes encoding for antioxidant enzymes. mdpi.com This is achieved in part through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.org Studies have shown that 3-HB can lead to the activation of Nrf2, thereby enhancing the cell's intrinsic antioxidant defenses. nih.govmdpi.com

Another critical target in 3-HB-mediated oxidative stress resistance is the Forkhead box O3 (FOXO3a) transcription factor. nih.govnih.gov 3-HB has been shown to increase the expression of FOXO3a, which in turn promotes the transcription of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and catalase. nih.govlife-science-alliance.orgfrontiersin.org This upregulation of FOXO3a is linked to 3-HB's ability to inhibit histone deacetylases (HDACs). nih.govnih.gov

| Mechanism | Description | Key Molecular Targets/Pathways | References |

|---|---|---|---|

| Direct Antioxidant Activity | Directly scavenges harmful reactive oxygen species. | Hydroxyl radicals | nih.gov |

| Inhibition of ROS Production | Reduces the generation of reactive oxygen species from mitochondria. | Mitochondrial electron transport chain | nih.govmdpi.commdpi.com |

| Transcriptional Regulation | Promotes the expression of genes involved in antioxidant defense. | Nrf2 pathway, FOXO3a | nih.govmdpi.comnih.gov |

This compound plays a pivotal role in maintaining cellular equilibrium and facilitating adaptation to environmental stressors, notably through its anti-inflammatory properties and its influence on metabolic and vascular homeostasis. mdpi.comfrontiersin.org

A key mechanism underlying its anti-inflammatory effects is the inhibition of the NLRP3 inflammasome. mdpi.comnih.govescholarship.org The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). frontiersin.orgescholarship.org 3-HB has been shown to suppress the activation of the NLRP3 inflammasome in various cell types, including macrophages and monocytes. frontiersin.orgescholarship.orgnih.gov This inhibitory action is achieved by preventing potassium efflux and reducing the formation of the ASC (apoptosis-associated speck-like protein containing a CARD) specks, which are critical for inflammasome assembly. escholarship.orgnih.gov This targeted suppression of the NLRP3 inflammasome helps to mitigate inflammatory responses in various pathological conditions. mdpi.commdpi.comnih.gov

Recent studies have also highlighted the role of 3-HB in promoting angiogenesis, the formation of new blood vessels, which is crucial for tissue repair after events like myocardial infarction. jacc.org In hypoxic endothelial cells, 3-HB has been found to promote the transcription of proangiogenic genes, such as carnitine palmitoyltransferase 1a (CPT1A), by inducing histone modifications. jacc.org This suggests that 3-HB can facilitate adaptation to ischemic conditions by enhancing blood supply to affected tissues. jacc.org

| Regulatory Function | Mechanism | Key Molecular Targets/Pathways | References |

|---|---|---|---|

| Anti-inflammation | Inhibition of the NLRP3 inflammasome activation. | NLRP3, Caspase-1, IL-1β, IL-18 | mdpi.comnih.govescholarship.orgnih.gov |

| Metabolic Homeostasis | Activation of cell surface receptors to regulate metabolism. | HCAR2, FFAR3 | nih.govmdpi.comfrontiersin.org |

| Angiogenesis | Promotion of new blood vessel formation. | CPT1A, Histone β-hydroxybutyrylation | jacc.org |

This compound exerts profound effects on gene expression, primarily through its role as an epigenetic modulator. nih.govlife-science-alliance.org These changes in gene transcription underlie many of its regulatory functions, including its impact on oxidative stress and cellular adaptation. mdpi.com

A central mechanism by which 3-HB influences gene expression is through the inhibition of class I histone deacetylases (HDACs). nih.govresearchgate.net HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and generally suppressing gene transcription. nih.gov By inhibiting HDACs, 3-HB promotes histone hyperacetylation, which relaxes the chromatin structure and makes genes more accessible for transcription. nih.govnih.gov This HDAC inhibition by 3-HB has been directly linked to the increased expression of stress-resistance genes like FOXO3A and metallothionein (B12644479) 2 (MT2). nih.govnih.gov Studies have shown that treatment with 3-HB leads to increased histone acetylation at the promoters of these genes, resulting in their activation. nih.govnih.gov However, it is worth noting that some studies have not been able to confirm a significant HDAC inhibitory activity for 3-HB in certain cell types. nih.govlife-science-alliance.org

In addition to its indirect effects on histone acetylation, 3-HB can directly modify histone proteins through a process called β-hydroxybutyrylation. nih.gov This novel post-translational modification involves the attachment of a 3-hydroxybutyryl group to lysine residues on histones, such as H3K9 (lysine 9 on histone H3). nih.govfrontiersin.org Histone β-hydroxybutyrylation appears to be associated with actively transcribed genes and represents a direct link between metabolic state and the epigenetic regulation of gene expression. nih.govjacc.org For instance, in hypoxic endothelial cells, an increase in H3K9 β-hydroxybutyrylation at the promoter of the CPT1A gene is associated with its increased transcription. jacc.org

The signaling functions of 3-HB can also influence gene expression through other pathways. For example, in cerebral cortical neurons, 3-HB-induced metabolism can lead to the generation of reactive oxygen species that activate the transcription factor NF-κB, which in turn promotes the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.gov

| Mechanism | Description | Examples of Affected Genes/Pathways | References |

|---|---|---|---|

| HDAC Inhibition | Inhibits class I histone deacetylases, leading to histone hyperacetylation and increased gene transcription. | FOXO3A, MT2 | nih.govnih.govresearchgate.net |

| Histone β-hydroxybutyrylation | Directly modifies histone lysine residues, influencing chromatin structure and gene expression. | H3K9bhb, CPT1A | nih.govfrontiersin.orgjacc.org |

| Transcription Factor Activation | Modulates the activity of transcription factors to alter gene expression. | NF-κB, BDNF | nih.gov |

Enzymatic Mechanisms and Stereochemistry of 3 Hydroxybutyrate

3-Hydroxybutyrate Dehydrogenase (BDH) Systems

The interconversion of this compound and acetoacetate (B1235776) is primarily catalyzed by the enzyme this compound dehydrogenase (BDH), which belongs to the family of oxidoreductases. wikipedia.org This enzyme utilizes NAD⁺/NADH as a cofactor and plays a crucial role in both the synthesis and degradation of ketone bodies. wikipedia.orgsigmaaldrich.com

Characteristics and Regulation of (R)-3-Hydroxybutyrate Dehydrogenase (BDH1)

(R)-3-Hydroxybutyrate dehydrogenase (BDH1), a mitochondrial enzyme, specifically catalyzes the reversible oxidation of (R)-3-hydroxybutyrate to acetoacetate. sigmaaldrich.comresearchgate.net This enzyme is encoded by the BDH1 gene and forms a homotetrameric structure within the mitochondrial membrane. wikipedia.orgnih.gov A unique characteristic of BDH1 is its dependence on phosphatidylcholine for optimal enzymatic activity, which acts as an allosteric activator. wikipedia.orgsinobiological.com

The regulation of BDH1 is critical for maintaining metabolic homeostasis, particularly during periods of altered energy availability like fasting. researchgate.net In the bacterium Ralstonia pickettii T1, two distinct D-(-)-3-hydroxybutyrate dehydrogenases, BDH1 and BDH2, have been identified. nih.gov In this organism, BDH1 activity is elevated when cells are grown on various organic acids, but not on this compound itself, suggesting a role in general cell growth. nih.gov In mammals, BDH1 is the final enzyme in hepatic ketogenesis and the first in ketolysis. researchgate.net Studies on Bdh1-deficient mice have shown that while these mice are normal under fed conditions, fasting leads to very low blood levels of (R)-3-hydroxybutyrate and an accumulation of fat in the liver, highlighting the enzyme's importance in lipid energy balance. researchgate.net Furthermore, cardiac-specific overexpression of BDH1 has been shown to protect against heart failure by mitigating oxidative stress. aging-us.com

Identification and Function of (S)-3-Hydroxybutyrate Dehydrogenase

While the metabolism of (R)-3-hydroxybutyrate is well-documented, the enzymatic pathways involving its (S)-enantiomer are less understood. asm.orgnih.gov Recently, a stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) has been identified and characterized in anaerobic bacteria, such as Desulfotomaculum ruminis. asm.orgnih.govnih.gov This enzyme, belonging to the 3-hydroxyacyl-CoA dehydrogenase family, catalyzes the reversible NAD(P)H-dependent reduction of acetoacetate to (S)-3-hydroxybutyrate. asm.orgnih.gov

The function of this bacterial 3SHBDH is primarily in the degradation of (S)-3-hydroxybutyrate as a source of carbon and energy. asm.orgnih.gov In Clostridium pasteurianum, 3SHBDH works in concert with acetate (B1210297) CoA-transferase and (S)-3-hydroxybutyryl-CoA dehydrogenase to facilitate the breakdown of (S)-3-hydroxybutyrate for growth. asm.orgnih.gov In perfused rat livers, the metabolism of (S)-3-hydroxybutyrate primarily occurs through mitochondrial activation, where it is converted to the physiological ketone bodies (R)-3-hydroxybutyrate and acetoacetate, as well as lipids and CO2. nih.gov

Structural and Kinetic Analyses of this compound Dehydrogenase Enzymes

Structural and kinetic studies have provided significant insights into the mechanism and specificity of this compound dehydrogenase enzymes. (R)-3-hydroxybutyrate dehydrogenase (HBDH) from various organisms has been a subject of detailed analysis. acs.orgacs.orgnih.gov These enzymes catalyze the enantioselective reduction of 3-oxocarboxylates to (R)-3-hydroxycarboxylates. acs.orgacs.org

Kinetic isotope effects and initial velocity patterns have established a steady-state ordered kinetic mechanism for acetoacetate reduction by HBDH, where the cofactor NADH binds first. acs.orgacs.orgnih.gov Crystal structures of HBDH complexed with NAD⁺ and substrates like acetoacetate have revealed the structural basis for the enzyme's stereochemistry. acs.orgnih.govdiva-portal.org For instance, studies on HBDH from Alcaligenes faecalis have elucidated how mutations in the active site can alter the hydrogen bond network and hydrophobic interactions, thereby changing the enzyme's substrate specificity. researchgate.net

In the case of the newly identified (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) from Desulfotomaculum ruminis, isothermal calorimetry experiments support a sequential mechanism where NADH binds before (S)-3-hydroxybutyrate. nih.govnih.gov This enzyme also shows activity towards other β-(3S)-hydroxy acids, such as D-threonine and L-allo-threonine. nih.govnih.gov

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|

| BDH1 | Ralstonia pickettii T1 | Acetoacetate | 0.17 | 150 | nih.gov |

| BDH1 | Ralstonia pickettii T1 | D-(-)-3-Hydroxybutyrate | 0.59 | 29 | nih.gov |

| BDH2 | Ralstonia pickettii T1 | Acetoacetate | 0.43 | 120 | nih.gov |

| BDH2 | Ralstonia pickettii T1 | D-(-)-3-Hydroxybutyrate | 0.12 | 120 | nih.gov |

| HBDH | Pseudomonas fragi | Acetoacetate | - | - | wikigenes.org |

Enantiomeric Specificity in this compound Metabolism

The two enantiomers of this compound, (R)- and (S)-, are metabolized via distinct pathways and exhibit different biological activities, underscoring the high degree of stereospecificity in biological systems.

Stereospecificity of this compound Utilizing Enzymes

The enzymes involved in this compound metabolism are highly stereospecific. BDH1, the primary enzyme in mammalian ketone body metabolism, is specific for the (R)-enantiomer. nih.govfrontiersin.org It catalyzes the final step in the synthesis of (R)-3-hydroxybutyrate and is also required for its subsequent utilization by converting it back to acetoacetate. nih.gov This ensures that normal metabolism exclusively produces and catabolizes (R)-3-hydroxybutyrate. nih.govfrontiersin.org

Conversely, enzymes that act on the (S)-enantiomer are also highly specific. The bacterial (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) specifically catalyzes the interconversion of acetoacetate and (S)-3-hydroxybutyrate. asm.orgnih.gov Other enzymes, such as lipases, have also been employed for the kinetic resolution of racemic this compound esters, demonstrating enantiomeric preference. For example, Candida antarctica lipase (B570770) B (CALB) shows a preference for the (R)-enantiomer of 3-hydroxybutyric acid esters in transesterification reactions. mdpi.com

Differential Biological Roles of (R)- and (S)-3-Hydroxybutyrate Enantiomers

The two enantiomers of this compound have distinct biological roles. (R)-3-hydroxybutyrate is the biologically active form in mammals, serving as a crucial energy source for tissues like the brain, heart, and muscles, especially when glucose is limited. mentalhealthketo.com It is the predominant form produced during ketosis induced by fasting, exercise, or a ketogenic diet. nih.govfrontiersin.org Beyond its role as a fuel, (R)-3-hydroxybutyrate also functions as a signaling molecule, influencing cellular processes such as histone acetylation and inflammation. nih.govmentalhealthketo.com

(S)-3-hydroxybutyrate, on the other hand, is not a major product of normal human metabolism, although (S)-3-hydroxybutyryl-CoA is a transient intermediate in the beta-oxidation of fatty acids. nih.govmdpi.com While it is not readily used as an energy source, emerging research suggests potential signaling roles for the (S)-enantiomer. mentalhealthketo.commdpi.com For instance, (S)-3-hydroxybutyrate has been shown to be a more potent inhibitor of histone deacetylases (HDACs) in vitro than its (R)-counterpart. google.com Pharmacokinetic studies show that after administration of a racemic mixture, (S)-3-hydroxybutyrate concentrations can rise substantially in various tissues, including the brain, implying differential absorption and distribution compared to the (R)-enantiomer. cheoresearch.canih.gov

| Characteristic | (R)-3-Hydroxybutyrate | (S)-3-Hydroxybutyrate | Reference |

|---|---|---|---|

| Primary Metabolic Role | Energy substrate and signaling molecule | Metabolic intermediate; potential signaling molecule | nih.govmentalhealthketo.com |

| Endogenous Production | Major ketone body produced in the liver | Transient intermediate in fatty acid β-oxidation | nih.govmdpi.com |

| Primary Metabolizing Enzyme | (R)-3-Hydroxybutyrate Dehydrogenase (BDH1) | (S)-3-Hydroxybutyrate Dehydrogenase (in bacteria); mitochondrial activation pathways (in mammals) | nih.govnih.govnih.gov |

| HDAC Inhibition | Inhibitor | Potent inhibitor | google.com |

| Tissue Distribution (after racemic administration) | Highest increase in heart and liver | Extensive increase in brain, heart, liver, and muscle | cheoresearch.ca |

Polyhydroxybutyrate Phb Metabolism and Its Relationship to 3 Hydroxybutyrate

Biosynthesis of Poly(3-Hydroxybutyrate)

The synthesis of PHB is a microbial process, often triggered by specific environmental conditions. wikipedia.org It represents a key survival strategy for many bacteria, allowing them to store carbon and energy. plos.org

Microbial Accumulation of PHB as a Storage Compound

Numerous bacterial species accumulate PHB as intracellular granules, which serve as a reserve of carbon and energy. plos.orgrsc.org This accumulation is typically a response to conditions of physiological stress, particularly when a carbon source is abundant, but other essential nutrients like nitrogen, phosphorus, or oxygen are limited. wikipedia.orgnih.gov Under such unbalanced growth conditions, the microorganism redirects its metabolic flux from cell proliferation towards the synthesis and storage of PHB. unipi.it The polymer is stored in the form of amorphous, insoluble granules within the cytoplasm. rsc.orgresearchgate.net These granules can be mobilized and metabolized when the external carbon sources become scarce, providing the cell with the necessary resources for survival. wikipedia.orgplos.org The ability to accumulate PHB can be substantial, with the polymer content reaching up to 70-80% of the cell's dry weight in some bacteria, such as Cupriavidus necator (formerly Alcaligenes eutrophus). google.com

Enzymology of PHB Synthesis (e.g., PHA Synthases, β-Ketothiolase)

The biosynthesis of PHB from acetyl-CoA typically involves a three-step enzymatic pathway. asm.org The genes encoding these enzymes are often organized in a single operon, phbCAB. researchgate.net

β-Ketothiolase (PhaA): The pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme β-ketothiolase (PhaA). tandfonline.com Thiolases are crucial enzymes in cellular metabolism, playing a central role in pathways that involve the synthesis and cleavage of carbon-carbon bonds. google.com

Acetoacetyl-CoA Reductase (PhaB): The acetoacetyl-CoA formed in the first step is then stereospecifically reduced to (R)-3-hydroxybutyryl-CoA. researchgate.net This reduction is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase (PhaB). google.comnih.gov

PHA Synthase (PhaC): The final step is the polymerization of (R)-3-hydroxybutyryl-CoA monomers into the PHB polymer, with the concurrent release of coenzyme A. researchgate.net This reaction is catalyzed by the key enzyme of the pathway, PHA synthase (PhaC). researchgate.net PHA synthases are classified into different classes based on their substrate specificity and subunit composition. researchgate.net

Table 1: Key Enzymes in PHB Biosynthesis

| Enzyme | Gene | Function |

| β-Ketothiolase | phaA | Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. tandfonline.com |

| Acetoacetyl-CoA Reductase | phaB | Catalyzes the reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. nih.gov |

| PHA Synthase | phaC | Catalyzes the polymerization of (R)-3-hydroxybutyryl-CoA monomers to form PHB. researchgate.net |

Degradation of Poly(this compound)

The breakdown of PHB is a critical process, both for the producing microorganism, which uses it as an energy source, and for its application as a biodegradable material.

Intracellular PHB Depolymerases and Their Mechanisms

Microorganisms that store PHB also possess the enzymatic machinery to degrade it. rsc.org This intracellular degradation is carried out by enzymes known as intracellular PHB depolymerases (i-PHA depolymerases). rsc.org These enzymes are responsible for the mobilization of the endogenous PHB stores when the cell requires carbon and energy. rsc.org

Intracellular PHB depolymerases act on the native, amorphous PHB granules found within the cell's cytoplasm. rsc.org They are distinct from extracellular depolymerases, which degrade crystalline PHB outside the cell, and the two types of enzymes are generally not interchangeable. rsc.org The mechanism of intracellular degradation involves the hydrolysis of the polyester (B1180765) bonds in the PHB chain. The primary products of this hydrolysis are typically dimers and other short oligomers of this compound. nih.govnih.gov These smaller molecules are then further hydrolyzed into this compound monomers by other enzymes, such as oligomer hydrolases. asm.orgnih.gov The resulting this compound can then enter central metabolic pathways to be utilized by the cell. asm.org Some intracellular depolymerases, like a novel one identified in Bacillus megaterium, can directly produce this compound monomers as the final hydrolytic product. nih.gov

Factors Influencing PHB Degradation and this compound Release

The rate of PHB degradation and the subsequent release of this compound are influenced by a combination of environmental and polymer-specific factors. nih.govredalyc.org

Environmental Factors: Temperature, pH, moisture, and oxygen availability are critical. nih.govijnrd.org Most PHB-degrading microorganisms are mesophiles, and higher temperatures generally increase the rate of enzymatic degradation up to an optimal point. ijnrd.orguminho.pt However, very high temperatures can be detrimental. uminho.pt The pH of the environment affects the activity of the depolymerase enzymes. nih.gov For example, a lower gut pH in fish fed with PHB suggests degradation is occurring and releasing acidic products. vliz.be

Polymer Properties: The physical and chemical characteristics of the PHB itself play a significant role. nih.govscielo.org.co Crystallinity is a key determinant; the amorphous state of native intracellular PHB granules makes them more accessible to depolymerases than the more crystalline form of PHB once it has been extracted from the cell. rsc.orgnih.gov Consequently, the highly crystalline nature of processed PHB can make it more resistant to biodegradation. nih.gov The molecular weight and surface area of the polymer also influence the degradation rate, with lower molecular weights and higher surface areas (e.g., films vs. pellets) generally leading to faster degradation. nih.gov

Microbial Activity: The presence and activity of microorganisms capable of producing depolymerase enzymes are fundamental to biodegradation in natural environments. ijnrd.org The composition of the microbial community can significantly affect the rate of degradation. uminho.pt The availability of other nutrients can also play a role; for instance, adding lactose (B1674315) has been shown to increase the degradation rate. nih.gov

Table 2: Factors Influencing PHB Degradation

| Factor | Description | Effect on Degradation |

| Temperature | Environmental temperature. | Higher temperatures generally enhance microbial activity and degradation rates up to an optimum. nih.gov |

| pH | The acidity or alkalinity of the environment. | Variations can influence microbial enzyme activity, affecting degradation rates. nih.gov |

| Crystallinity | The degree of structural order in the polymer. | Higher crystallinity makes the polymer more resistant to degradation; amorphous PHB degrades more readily. nih.gov |

| Molecular Weight | The average mass of the polymer chains. | Lower molecular weight generally improves degradation rates. nih.gov |

| Oxygen Availability | Presence (aerobic) or absence (anaerobic) of oxygen. | Aerobic degradation produces CO2 and water, while anaerobic degradation can produce methane. nih.govijnrd.org |

| Additives | Presence of other substances like plasticizers. | Can either accelerate or inhibit degradation depending on the additive. nih.govijnrd.org |

Interconnections between this compound Monomer and PHB Polymer

The metabolic relationship between the monomer this compound (3-HB) and its polymer, polyhydroxybutyrate (B1163853) (PHB), is a cyclical process of synthesis and degradation, primarily observed in microorganisms. This dynamic interplay allows bacteria to store carbon and energy under nutrient-limiting conditions and to mobilize these resources when required.

The synthesis of PHB from this compound precursors is a well-defined enzymatic pathway. The process initiates with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme β-ketothiolase (encoded by the phaA gene). nih.govugr.es Subsequently, acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by the NADPH-dependent enzyme acetoacetyl-CoA reductase (encoded by the phaB gene). nih.govugr.es This (R)-3-hydroxybutyryl-CoA molecule serves as the monomer that is then polymerized into PHB by the action of PHB synthase (encoded by the phaC gene). nih.govugr.es This biosynthetic pathway is tightly regulated, often activated in response to an excess of carbon sources and a limitation of other essential nutrients like nitrogen. nih.gov

Conversely, the breakdown of PHB granules to release this compound monomers is facilitated by a class of enzymes known as PHB depolymerases (often encoded by phaZ genes). karger.comnih.gov These enzymes hydrolyze the ester bonds of the PHB polymer, releasing monomers of (R)-3-hydroxybutyric acid. nih.gov In some organisms, the degradation of PHB can also lead to the formation of 3-hydroxybutyryl-CoA. asm.org This monomer can then be further metabolized. For instance, an NAD(P)-dependent β-hydroxybutyrate dehydrogenase can oxidize it to acetoacetate (B1235776). nih.gov Acetoacetate can then be converted to acetoacetyl-CoA, which is subsequently cleaved by β-ketothiolase into two molecules of acetyl-CoA. nih.gov This acetyl-CoA can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle to generate energy. nih.gov

The interconversion between the monomer and the polymer is a highly regulated process, ensuring that the cell can efficiently manage its carbon and energy reserves. nih.gov The activity of the key enzymes in both the synthetic and degradative pathways is subject to various levels of control, including allosteric regulation and the presence of granule-associated proteins that can influence both the formation and breakdown of PHB granules. nih.govfrontiersin.org For example, the intracellular concentration of Coenzyme A (CoA) has been shown to play a regulatory role, with higher levels inhibiting the β-ketothiolase enzyme and thus PHB synthesis. cdnsciencepub.com

The seamless transition between the soluble monomer and the insoluble polymer storage form highlights a sophisticated adaptation in microorganisms for survival under fluctuating environmental conditions.

Table of Key Enzymes in PHB Metabolism:

| Enzyme Name | Gene | Function | Pathway |

| β-ketothiolase | phaA | Condenses two acetyl-CoA molecules to acetoacetyl-CoA. nih.govugr.es | Synthesis |

| Acetoacetyl-CoA reductase | phaB | Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. nih.govugr.es | Synthesis |

| PHB synthase | phaC | Polymerizes (R)-3-hydroxybutyryl-CoA into PHB. nih.govugr.es | Synthesis |

| PHB depolymerase | phaZ | Degrades PHB into (R)-3-hydroxybutyrate monomers. karger.comnih.gov | Degradation |

| β-hydroxybutyrate dehydrogenase | bdh | Oxidizes β-hydroxybutyrate to acetoacetate. nih.gov | Degradation |

Analytical Methodologies for 3 Hydroxybutyrate and Derivatives

Chromatographic Techniques for 3-Hydroxybutyrate Analysis

Chromatographic techniques offer high specificity and the ability to simultaneously analyze multiple compounds, making them powerful tools for this compound research.

Gas Chromatography (GC) Applications in this compound Quantification

Gas chromatography (GC) is a well-established method for the determination of this compound. Samples are often derivatized to increase volatility before analysis. A common approach involves the conversion of 3-hydroxybutyric acid to its methyl ester derivative. researchgate.net GC methods can be highly sensitive and rapid, with some methods allowing for the determination of reaction mixtures in chemical synthesis with good repeatability. researchgate.net

For the analysis of poly(this compound) (PHB), a common method involves methanolysis of the polymer to form this compound methyl ester, which is then quantified by GC. researchgate.netresearchgate.net This technique is characterized by high accuracy and reproducibility. researchgate.net However, the recovery of the ester can sometimes be a limiting factor in the analytical procedure. researchgate.net

GC coupled with mass spectrometry (GC-MS) provides even greater specificity and is often used for the determination of this compound in complex biological matrices like plasma and whole blood. nih.govresearchgate.net These methods can be simple, rapid, and sensitive, with some protocols achieving analytical recoveries of over 96%. nih.gov

Table 2: Performance of a Gas Chromatographic Method for this compound

| Parameter | Value | Reference |

| Linear Range | 0.40 g/L to 160.67 g/L | researchgate.net |

| Correlation Coefficient | 0.9995 | researchgate.net |

| Mean Analytical Recovery (Plasma) | 96.4% | nih.gov |

| Mean Analytical Recovery (Whole Blood) | 97.8% | nih.gov |

High-Performance Liquid Chromatography (HPLC) for this compound and Derivatives

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound and its derivatives. One approach combines an enzymatic reaction with HPLC analysis. In this method, D-3-hydroxybutyric acid is converted to acetoacetic acid by this compound dehydrogenase, and the resulting NADH is separated and quantified by reversed-phase HPLC with UV detection at 340 nm. tandfonline.com This enzymatic-HPLC method is highly sensitive, allowing for the accurate analysis of as little as 0.2–2 nmol of D-3-hydroxybutyric acid. tandfonline.com

For the analysis of the biopolymer poly(this compound) (PHB), an HPLC method based on the acid hydrolysis of the polymer has been developed. This method is rapid, with a run time of about 5 minutes per sample, and can accurately determine PHB concentrations in the range of 2–1,000 μg/mL. nih.gov Another approach for analyzing copolymers like poly(this compound-co-3-hydroxyvalerate) involves alkaline decomposition followed by HPLC, which has been shown to be a fast, simple, and inexpensive alternative to GC analysis. mdpi.comresearchgate.net

Pre-column derivatization with fluorescent or UV-absorbing reagents can significantly enhance the sensitivity of HPLC methods. For instance, derivatization with p-nitrobenzene diazonium fluoroborate allows for the determination of ketone bodies in human plasma with a UV detector. nih.gov Similarly, using a benzofurazan (B1196253) reagent for derivatization enables fluorescent detection and offers a simple and sensitive method for determining D-3-hydroxybutyric acid in human plasma. researchgate.netnih.gov A method using 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate as a pre-column derivatization reagent has also been successfully applied for the determination of this compound in aqueous solutions, with a detection limit of 2 pmol. jst.go.jp

Table 3: HPLC Method Parameters for this compound Analysis

| Method | Derivatization Reagent | Detection | Linearity Range | Detection Limit | Reference |

| Enzymatic-HPLC | None (NADH detection) | UV (340 nm) | 0–2.7 nmol (injected) | 0.2 nmol | tandfonline.com |

| Acid Hydrolysis (for PHB) | None | Not Specified | 2–1,000 μg/mL | Not Specified | nih.gov |

| Pre-column Derivatization | p-Nitrobenzene diazonium fluoroborate | UV (380 nm) | 1.5 to 2000 µM | Not Specified | nih.gov |

| Pre-column Derivatization | Benzofurazan reagent | Fluorescence (λex=489nm, λem=532nm) | 20 to 500 µmol/L | 7.7 µmol/L | nih.gov |

| Pre-column Derivatization | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulphonate | Not Specified | 0.02–2.0 nmol (injected) | 2 pmol | jst.go.jp |

Spectroscopic Methods for this compound Research

Spectroscopic techniques provide valuable structural and quantitative information in the study of this compound and related metabolic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Metabolomics

Proton nuclear magnetic resonance (¹H NMR) spectroscopy is a powerful, non-invasive technique for metabolomics studies, allowing for the simultaneous quantification of numerous metabolites in biological samples. nih.govnih.gov ¹H NMR is robust, reproducible, and requires minimal sample preparation. nih.govnih.gov Specific pulse sequences, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, can be used to selectively identify small molecules like this compound in the presence of larger macromolecules. nih.govplos.org

¹H NMR-based metabolomics has been used to identify novel markers of myocardial energy expenditure in heart failure patients, where elevated levels of this compound, acetone (B3395972), and succinate (B1194679) were observed. plos.org Variable-temperature NMR spectroscopy is an emerging technique that can aid in metabolite identification by analyzing the temperature-induced changes in chemical shifts. rsc.org

Table 4: Application of ¹H NMR in Metabolomics Studies Involving this compound

| Study Focus | Sample Type | Key Findings Related to this compound | Reference |

| Myocardial Energy Expenditure in Heart Failure | Serum | Significantly elevated this compound levels with increasing myocardial energy expenditure. | plos.org |

| Equine Health Assessment | Serum, Saliva | Decreased serum this compound after exercise. | nih.gov |

| Metabolite Identification | Standard Solutions | Use of temperature-induced chemical shift changes to aid in identification. | rsc.org |

Mass Spectrometry (MS) Approaches for this compound Detection

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the quantification of this compound and its derivatives. jrespharm.com LC-MS/MS methods can overcome some of the limitations of other techniques, such as complex sample preparation and lower sensitivity. jrespharm.com

Several LC-MS/MS methods have been developed for the analysis of this compound in biological samples. jrespharm.com These methods often involve optimizing chromatographic conditions and mass spectrometric parameters for the specific detection of the target analyte. jrespharm.com For instance, in one method, the precursor ion for 3-hydroxybutyric acid was selected at m/z 103.0, with a multiple reaction monitoring (MRM) transition of 103.0→59.0 used for quantitative analysis. jrespharm.com This particular method demonstrated a limit of detection (LOD) of 0.017 µg/mL and a lower limit of quantification (LLOQ) of 0.045 µg/mL for 3-hydroxybutyric acid. jrespharm.com

A highly sensitive LC-MS/MS method has also been developed for the simultaneous quantification of salivary this compound and other hydroxybutyrates. nih.gov This method involves derivatization to 2-pyridylmethyl esters and has detection limits of less than 1 pg on-column. nih.gov

Table 5: Performance of an LC-MS/MS Method for this compound

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 103.0 | jrespharm.com |

| MRM Transition (m/z) | 103.0 → 59.0 | jrespharm.com |

| Linearity Range | 0.1 to 10.0 µg/mL | jrespharm.com |

| Limit of Detection (LOD) | 0.017 µg/mL | jrespharm.com |

| Lower Limit of Quantification (LLOQ) | 0.045 µg/mL | jrespharm.com |

| Retention Time | 3.1 minutes | jrespharm.com |

Infrared spectroscopy has also been employed in the study of poly(this compound), particularly for investigating hydrogen-bonding interactions and for imaging of polymer blends. rsc.orgacs.org Terahertz spectroscopy, another spectroscopic technique, has been used to study the isothermal crystallization of poly(this compound) by monitoring the temporal evolution of absorption spectra. aip.org

Emerging and Advanced Analytical Techniques for this compound Research

The evolving landscape of metabolic research has driven the development of sophisticated analytical methodologies for the precise and sensitive quantification of this compound (3-HB). These emerging techniques offer significant advantages over traditional methods, providing higher throughput, greater specificity, and the ability to perform non-invasive measurements and analyze complex biological matrices. Key advancements are seen in the realms of chromatography-mass spectrometry, electrochemical biosensors, and specialized hyphenated systems.

Advanced chromatographic methods coupled with mass spectrometry stand at the forefront of this compound analysis. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly efficient, specific, and reliable approach for the simultaneous quantification of this compound and its redox partner, acetoacetate (B1235776). nih.gov This method is notable for its rapid analysis time, often around seven minutes per sample, and its capacity to discriminate D-3-hydroxybutyrate from its structural isomers, such as 2- or 4-hydroxybutyrate and 3-hydroxyisobutyrate. nih.gov The use of stable isotope internal standards for both 3-HB and acetoacetate ensures high accuracy and reproducibility. nih.gov Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem counterpart (LC-MS/MS) are workhorses in modern metabolomics, celebrated for their unparalleled sensitivity and specificity in detecting and quantifying ketone bodies from various biological specimens. creative-proteomics.comcreative-proteomics.com For instance, high-resolution mass spectrometers like the Q Exactive HF-X Hybrid Quadrupole-Orbitrap provide high-resolution accurate mass (HRAM) capabilities, which are crucial for meticulous analyses. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful and widely used tool, particularly for its high accuracy in identifying and quantifying ketone bodies. creative-proteomics.comcreative-proteomics.com A common approach involves the enzymatic oxidation of D-3-hydroxybutyrate to acetoacetate, followed by decarboxylation to acetone, which is then quantified using headspace GC-MS with a labeled internal standard like acetone-13C3. researchgate.net For non-invasive monitoring, headspace solid-phase microextraction (HS-SPME) combined with GC-MS allows for the quantification of acetone in breath, which has been shown to have a statistically significant correlation with blood levels of this compound. mdpi.com

Innovations in biosensor technology are paving the way for rapid, cost-effective, and point-of-care analysis of this compound. Disposable amperometric biosensors, based on screen-printed carbon electrodes, have been successfully developed. advanceseng.comnih.gov These sensors often utilize the enzyme 3-β-hydroxybutyrate dehydrogenase (3HBDH) immobilized within a stable matrix, such as mesoporous silica (B1680970) or on materials like reduced graphene oxide. advanceseng.comresearchgate.netresearchgate.net The enzymatic reaction generates NADH, which is then detected amperometrically. researchgate.net These devices require very small sample volumes (around 10 μL), have a rapid response time (approximately 30 seconds), and demonstrate excellent storage stability, retaining over 90% of their initial response after six months. advanceseng.comnih.gov Another novel approach is a bienzyme-based Clark electrode that uses both this compound dehydrogenase and salicylate (B1505791) hydroxylase. This system offers a very fast response time of 2 seconds and a low detection limit of 3.9 μM. capes.gov.br

The table below summarizes key performance characteristics of selected advanced analytical techniques for this compound.

| Technique | Principle | Sample Type | Key Performance Metrics | Reference(s) |

| UPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection of 3-HB and AcAc using stable isotope internal standards. | Serum, Tissue | Analysis Time: ~7 min/sample; Linear over 3 orders of magnitude; Discriminates structural and stereo-isomers. | nih.gov |

| LC-MS/MS | Liquid chromatographic separation with tandem mass spectrometry for targeted quantification. | Plasma, Saliva | LOD for salivary 2PM esters: <1 pg; Requires only 5 µL of saliva; High sensitivity and specificity. | nih.govjrespharm.com |

| HS-SPME/GC-MS | Headspace solid-phase microextraction of volatile compounds (acetone) followed by GC-MS analysis. | Breath | Correlates significantly with blood 3-HB (R=0.82) and Acetoacetate (R=0.89); Non-invasive. | mdpi.com |

| Amperometric Biosensor | Enzymatic (3HBDH) reaction on a screen-printed electrode; amperometric detection of generated NADH. | Blood/Serum | Response Time: ~30s; Sample Volume: ~10µL; Linear Range: 30 µM to 8 mM; Stable for >6 months. | advanceseng.comnih.gov |

| Bienzyme Clark Electrode | Coupled enzymatic reaction (HBDH and SHL) measuring oxygen consumption. | Serum | Response Time: 2s; Detection Limit: 3.9 µM; Linear Range: 8 to 800 µM. | capes.gov.br |

Specialized hyphenated techniques are also being developed to address specific analytical challenges. For instance, column-switching High-Performance Liquid Chromatography (HPLC) combined with fluorescence derivatization has been used to successfully separate and quantify the D- and L-enantiomers of this compound in rat serum, demonstrating that the L-isomer exists as an original, albeit minor, component. nih.gov Furthermore, untargeted metabolomics approaches using LC-High Resolution Mass Spectrometry (LC-HRMS) are being employed to discover new biomarkers related to ketone body metabolism, showcasing the exploratory power of these advanced platforms. uzh.ch For the analysis of poly(this compound) (PHB), a biopolymer, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are effective for characterizing the polymer's structure and topology. rsc.orgacs.org

The table below details research findings from studies utilizing these emerging techniques.

| Research Focus | Technique Used | Key Findings | Reference(s) |

| Enantiomeric Analysis | Column-Switching HPLC with Fluorescence Derivatization | Identified L-3-hydroxybutyrate as an endogenous ketone body in rat serum, quantifying it at 3.98 µM (3.61% of total 3-HB). | nih.gov |

| Non-invasive Monitoring | HS-SPME/GC-MS | A statistically significant relationship was found between breath acetone and blood acetoacetate (R = 0.89) and β-hydroxybutyrate (R = 0.82) in diabetic and non-diabetic subjects. | mdpi.com |

| Isomer Discrimination | UPLC-MS/MS | Developed a method that rapidly quantifies Acetoacetate and D-β-hydroxybutyrate while discriminating D-βOHB from isomers like 3-hydroxyisobutyrate. | nih.gov |

| Point-of-Care Sensor Dev. | Amperometric Biosensor (3HBDH-FSM8.0/NAD+/MB-SPCE) | A disposable sensor showed a determination range of 30 µM to 8 mM, a 30-second response time, and maintained >90% of its initial response after 6 months of storage. | advanceseng.comnih.gov |

| Biopolymer Analysis | MALDI-TOF-MS | Used to analyze the topology of poly(this compound), differentiating between cyclic and linear polymer structures. | rsc.org |

Comparative Biological Studies of 3 Hydroxybutyrate Across Organisms

3-Hydroxybutyrate in Mammalian Physiology

In mammals, this compound is a crucial molecule synthesized primarily in the liver from the oxidation of fatty acids. ahajournals.org Its production and utilization are central to metabolic adaptation during periods of low glucose availability, such as fasting or prolonged exercise. ahajournals.org

Role of this compound in Cellular Bioenergetics and Adaptation

This compound serves as a highly efficient alternative fuel source for extrahepatic tissues, including the brain, heart, and skeletal muscle. brieflands.comjci.org Its metabolism can be more energetically efficient than glucose under certain conditions. For instance, 100 grams of this compound can yield approximately 10.5 kg of ATP, whereas the same amount of glucose generates about 8.7 kg of ATP. bu.edu This enhanced energy production is a key aspect of its adaptive role during metabolic stress. jci.org

Studies on cultured cerebral cortical neurons have demonstrated that this compound treatment increases oxygen consumption and ATP production. researchgate.net Specifically, 1 mM of this compound was shown to elevate the basal oxygen consumption rate in primary cortical neurons. researchgate.net In failing hearts, which have a reduced capacity to oxidize fatty acids, a shift towards this compound utilization is observed as an adaptive mechanism to improve cardiac bioenergetics and function. jci.org

Interactive Data Table: Effect of this compound on Mammalian Cellular Bioenergetics